4-amino(1,2,3,4-13C4)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino(1,2,3,4-13C4)butanoic acid typically involves the incorporation of carbon-13 isotopes into the butanoic acid backbone. One common method is the chemical synthesis starting from labeled precursors such as 13C-labeled acetic acid or 13C-labeled malonic acid. The process involves multiple steps, including the formation of intermediates like 13C-labeled succinic acid, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-amino(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include succinic semialdehyde from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
4-amino(1,2,3,4-13C4)butanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and mechanisms. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of GABA in various biochemical pathways.
Biology: Helps in studying the role of GABA in neurotransmission and its effects on neuronal excitability.
Medicine: Used in research to develop new therapeutic agents targeting GABAergic systems for conditions like epilepsy and anxiety.
Mechanism of Action
The mechanism of action of 4-amino(1,2,3,4-13C4)butanoic acid involves its role as an inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-amino(1,2,3,4-13C4)butanoic acid include:
4-Aminobutyric acid: The non-labeled version of GABA.
L-Methionine-1,2,3,4-13C4: Another carbon-13 labeled amino acid used in metabolic studies.
γ-Aminobutyric acid: The naturally occurring form of GABA.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed mechanisms of GABA metabolism is essential .
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
107.091 g/mol |
IUPAC Name |
4-amino(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1 |
InChI Key |
BTCSSZJGUNDROE-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH2]N |
Canonical SMILES |
C(CC(=O)O)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.